molecular formula C15H17F2N3O B12241429 3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide

3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B12241429
M. Wt: 293.31 g/mol
InChI Key: RGVKFFSCSSXHHB-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl group. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(difluoromethyl)-1-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxamide include other pyrazole derivatives and difluoromethylated compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its difluoromethyl group imparts unique chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17F2N3O

Molecular Weight

293.31 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(2-propan-2-ylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C15H17F2N3O/c1-9(2)10-6-4-5-7-12(10)18-15(21)11-8-20(3)19-13(11)14(16)17/h4-9,14H,1-3H3,(H,18,21)

InChI Key

RGVKFFSCSSXHHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CN(N=C2C(F)F)C

Origin of Product

United States

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